molecular formula C11H21NO3 B1408749 tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1638761-21-3

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1408749
CAS No.: 1638761-21-3
M. Wt: 215.29 g/mol
InChI Key: UZGKJBDWKKBQKC-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a white solid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an ethyl group and a hydroxymethyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGKJBDWKKBQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
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tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
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tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
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tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

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